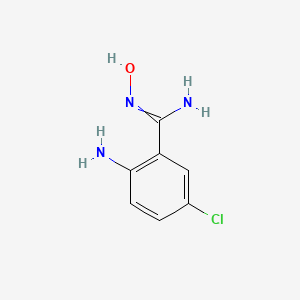
Benzenecarboximidamide, 2-amino-5-chloro-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidamide, 2-amino-5-chloro-N-hydroxy- is a chemical compound with the molecular formula C7H8ClN3O. It is known for its unique structure, which includes an amino group, a chloro substituent, and a hydroxy group attached to the benzenecarboximidamide core.
Preparation Methods
The synthesis of Benzenecarboximidamide, 2-amino-5-chloro-N-hydroxy- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-chlorobenzonitrile and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Benzenecarboximidamide, 2-amino-5-chloro-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.
Scientific Research Applications
Benzenecarboximidamide, 2-amino-5-chloro-N-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 2-amino-5-chloro-N-hydroxy- involves its interaction with specific molecular targets. For instance, its inhibitory effect on carbonic anhydrase IX is achieved by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Benzenecarboximidamide, 2-amino-5-chloro-N-hydroxy- can be compared with other similar compounds, such as:
Benzenesulfonamides: These compounds also inhibit carbonic anhydrase enzymes but may differ in their selectivity and potency.
Aminobenzonitriles: These compounds share a similar core structure but lack the hydroxy group, which can affect their reactivity and biological activity.
Chlorobenzamides: These compounds have a similar chloro substituent but differ in their functional groups, leading to variations in their chemical and biological properties.
The uniqueness of Benzenecarboximidamide, 2-amino-5-chloro-N-hydroxy- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H8ClN3O |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-amino-5-chloro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8ClN3O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,9H2,(H2,10,11) |
InChI Key |
WNJARKRSGJAYGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=NO)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















